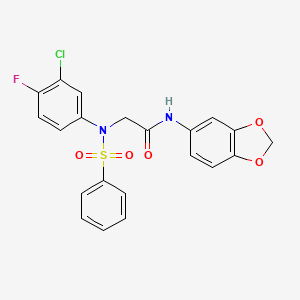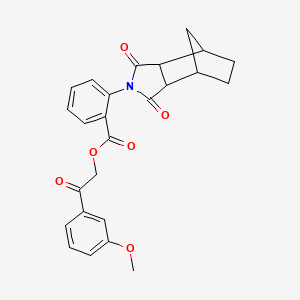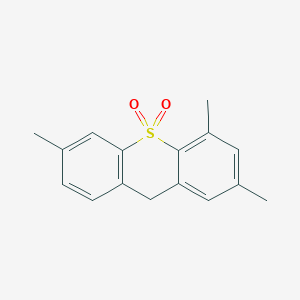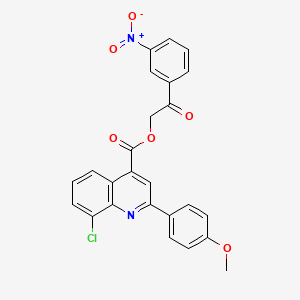![molecular formula C18H28N2O B15152616 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B15152616.png)
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide is a chemical compound with a complex structure, characterized by the presence of a diethylamino group, a phenylcyclopentyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylcyclopentyl Intermediate: The initial step involves the preparation of the 1-phenylcyclopentyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Diethylamino Group:
Formation of the Acetamide Moiety: Finally, the acetamide moiety is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide
- 2-(diethylamino)-N-[(1-cyclohexyl)methyl]acetamide
- 2-(diethylamino)-N-[(1-phenylcyclohexyl)methyl]acetamide
Uniqueness
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H28N2O |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C18H28N2O/c1-3-20(4-2)14-17(21)19-15-18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3,(H,19,21) |
Clé InChI |
PJLIDTGUBBDCLX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NCC1(CCCC1)C2=CC=CC=C2 |
Solubilité |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15152536.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B15152540.png)

![3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152562.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15152564.png)
![I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile](/img/structure/B15152572.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152582.png)
![2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15152584.png)

![N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15152591.png)
![2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B15152599.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B15152603.png)
